![molecular formula C13H14BrNO3 B14917593 6-Bromo-5',5'-dimethyl-4',5'-dihydro-2'H-spiro[benzo[b][1,4]oxazine-2,3'-furan]-3(4H)-one](/img/structure/B14917593.png)
6-Bromo-5',5'-dimethyl-4',5'-dihydro-2'H-spiro[benzo[b][1,4]oxazine-2,3'-furan]-3(4H)-one
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Overview
Description
6-Bromo-5’,5’-dimethyl-4’,5’-dihydro-2’H-spiro[benzo[b][1,4]oxazine-2,3’-furan]-3(4H)-one is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5’,5’-dimethyl-4’,5’-dihydro-2’H-spiro[benzo[b][1,4]oxazine-2,3’-furan]-3(4H)-one typically involves the reaction of brominated oxazine with dimethylfuran under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a catalyst like palladium on carbon to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process includes bromination, cyclization, and spiro formation steps, each optimized for yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5’,5’-dimethyl-4’,5’-dihydro-2’H-spiro[benzo[b][1,4]oxazine-2,3’-furan]-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine atom.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide, replacing the bromine atom with a methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of oxides.
Reduction: Formation of debrominated products.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
6-Bromo-5’,5’-dimethyl-4’,5’-dihydro-2’H-spiro[benzo[b][1,4]oxazine-2,3’-furan]-3(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-5’,5’-dimethyl-4’,5’-dihydro-2’H-spiro[benzo[b][1,4]oxazine-2,3’-furan]-3(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spiro structure allows for unique interactions with biological molecules, potentially leading to the inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-4,5-dihydroisoxazole: Shares a similar core structure but lacks the bromine and spiro functionalities.
9-Bromo-8-methoxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile: Contains a bromine atom and a similar aromatic system but differs in the overall structure and functional groups
Uniqueness
6-Bromo-5’,5’-dimethyl-4’,5’-dihydro-2’H-spiro[benzo[b][1,4]oxazine-2,3’-furan]-3(4H)-one is unique due to its spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C13H14BrNO3 |
---|---|
Molecular Weight |
312.16 g/mol |
IUPAC Name |
6-bromo-2',2'-dimethylspiro[4H-1,4-benzoxazine-2,4'-oxolane]-3-one |
InChI |
InChI=1S/C13H14BrNO3/c1-12(2)6-13(7-17-12)11(16)15-9-5-8(14)3-4-10(9)18-13/h3-5H,6-7H2,1-2H3,(H,15,16) |
InChI Key |
ANRMEIWOAGOHQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CO1)C(=O)NC3=C(O2)C=CC(=C3)Br)C |
Origin of Product |
United States |
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